molecular formula C17H25N3O2 B2674014 (1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one CAS No. 1955474-59-5

(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one

Cat. No. B2674014
CAS RN: 1955474-59-5
M. Wt: 303.406
InChI Key: LLGXVYIDBJEJNB-IHRRRGAJSA-N
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Description

The compound “(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one” is a complex organic molecule. It has a molecular formula of C17H25N3O2 . The structure contains multiple bonds, aromatic bonds, and several ring structures .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring multiple ring structures and a variety of bond types . It contains a total of 52 bonds, including 28 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, and 4 six-membered rings .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H25N3O2 and an average mass of 303.399 Da . Other physical and chemical properties such as boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Formation of Oxygen-Bridged Heterocycles

Research has shown that compounds structurally related to "(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one" have been utilized in the formation of oxygen-bridged heterocycles, which are significant in the synthesis of various organic molecules. These heterocycles are crucial in the development of new chemical entities with potential biological activities (J. Svetlik, F. Tureček, V. Hanuš, 1988).

Synthesis of Sparteine Surrogates

Another application involves the synthesis of sparteine surrogates, where derivatives of the compound have been employed. Sparteine is a natural product known for its chirality and is used in asymmetric synthesis. The synthesis of sparteine surrogates demonstrates the compound's versatility in organic synthesis, contributing to advancements in stereoselective synthesis techniques (A. Dixon, M. McGrath, P. O’Brien, 2006).

Nickel (0) Complexes of Acyclic Polyunsaturated Aza Ligands

The compound's framework has been explored in the context of forming nickel (0) complexes with acyclic polyunsaturated aza ligands. These complexes have potential applications in catalysis and the development of materials with unique electronic properties (Sandra Brun, Óscar Torres, A. Pla-Quintana, et al., 2013).

New Class of Cyclic Dipeptidyl Ureas

The structure of the compound has also facilitated the synthesis of a new class of cyclic dipeptidyl ureas. These entities have potential pharmaceutical applications, highlighting the compound's role in facilitating the development of novel therapeutic agents (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006).

Antiviral Activity

Some derivatives structurally related to the compound have shown a broad-spectrum antiviral activity. The synthesis of new nucleoside analogues based on a methylenecyclopropane structure, for example, demonstrates the potential of using this compound's derivatives in developing antiviral medications (Y. Qiu, M. Ksebati, R. Ptak, et al., 1998).

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information . As with any chemical, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.

properties

IUPAC Name

(1S,9S)-11-[(2S)-2-amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-11(2)6-14(18)17(22)19-8-12-7-13(10-19)15-4-3-5-16(21)20(15)9-12/h3-5,11-14H,6-10,18H2,1-2H3/t12-,13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGXVYIDBJEJNB-IHRRRGAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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